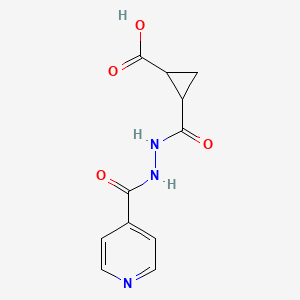

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid

Description

2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative functionalized with a pyridylcarbonylamino-carbamoyl group. Its unique structure combines a strained cyclopropane ring, a carbamoyl linker, and a 4-pyridylcarbonylamino moiety, which collectively influence its physicochemical and biological properties. Cyclopropane rings are known to enhance metabolic stability and rigidity in drug design, while the pyridyl group may contribute to hydrogen bonding or metal coordination in target interactions . This compound is hypothesized to have applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though its exact biological targets require further validation.

Properties

IUPAC Name |

2-[(pyridine-4-carbonylamino)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-9(6-1-3-12-4-2-6)13-14-10(16)7-5-8(7)11(17)18/h1-4,7-8H,5H2,(H,13,15)(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVIUGZGPPJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4-pyridylcarbonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid can be used to study enzyme inhibition and protein interactions. Its pyridine ring can interact with various biological targets, making it useful in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs for treating various diseases.

Industry: In industry, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(N-(4-Pyridylcarbonylamino)carbamoyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with three analogs (Table 1), identified through substructure similarity analysis ():

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 54660-08-1 | 0.82 | Replaces pyridyl group with 4-fluorophenyl; retains cyclopropane-carboxylic acid backbone. |

| 1-(4-Fluorophenyl)pyrrolidin-2-one | 125971-96-2 | 0.72 | Cyclopropane replaced with pyrrolidinone; 4-fluorophenyl substituent. |

| 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide | 163222-32-0 | 0.71 | Larger branched chain with oxo and phenyl groups; lacks cyclopropane and pyridyl motifs. |

Table 1 : Structural comparison based on similarity scores and substituent variations.

Physicochemical Properties

- Lipophilicity (logP) : The pyridyl group in the parent compound likely reduces logP compared to the 4-fluorophenyl analog (CAS 54660-08-1), which is more lipophilic due to the fluorine atom’s electronegativity and aromatic hydrophobicity .

- Solubility: The carboxylic acid group in both the parent compound and CAS 54660-08-1 enhances aqueous solubility, whereas the pyrrolidinone derivative (CAS 125971-96-2) may exhibit lower solubility due to reduced polarity.

Q & A

Q. Key Conditions :

- Catalysts: Palladium or copper for cyclization steps .

- Solvents: DMF or toluene for high-temperature reactions .

Basic: Which analytical methods are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : 1H/13C NMR resolves cyclopropane ring protons (δ 1.2–2.5 ppm) and pyridyl aromatic signals (δ 7.5–8.5 ppm) .

- LC-MS : Electrospray ionization (ESI) with formic acid (0.1% in mobile phase) detects impurities down to 0.1% .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles of the cyclopropane ring), as seen in analogous compounds .

Advanced: How can researchers reconcile conflicting biological activity data reported in different studies?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation times.

- Compound Stability : Degradation in aqueous buffers (e.g., pH-dependent hydrolysis of the cyclopropane ring).

Q. Methodological Solutions :

- Standardize protocols using NIST reference materials for calibration .

- Conduct stability studies via LC-MS to monitor degradation products .

- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Advanced: What strategies enable stereochemical control during synthesis of chiral centers in this compound?

Answer:

- Asymmetric Catalysis : Use chiral palladium catalysts for enantioselective cyclopropanation .

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers (>99% ee) .

- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of intermediates .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by modeling cyclopropane ring interactions with lipid bilayers .

- QSAR Modeling : Correlate substituent effects (e.g., pyridyl group modifications) with logP and bioavailability .

- Docking Studies : Identify binding poses in target proteins (e.g., kinases) to optimize steric complementarity .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Enzyme Inhibition : Serves as a scaffold for designing inhibitors of metalloproteases or kinases due to its rigid cyclopropane core .

- Peptidomimetics : Mimics peptide tertiary structures in drug discovery, leveraging its conformational constraints .

Advanced: How do solvent polarity and temperature impact the compound’s stability during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.